

Xanthinol Nicotinate synthesis and chemical characterization

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Compound of Interest

Compound Name: Xanthinol Nicotinate

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An In-Depth Technical Guide to the Synthesis and Chemical Characterization of **Xanthinol Nicotinate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a salt formed from the xanthine derivative xanthinol and nicotinic acid (niacin), is a vasodilator agent used in the management of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effect is attributed to the combined actions of its constituent parts, which enhance blood flow and cellular metabolism.[2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **Xanthinol Nicotinate**, offering detailed experimental protocols, data summaries, and workflow visualizations to support research and development activities.

Synthesis of Xanthinol Nicotinate

The synthesis of **Xanthinol Nicotinate** can be achieved through a multi-step chemical process involving the formation of a key intermediate followed by its reaction with theophylline and subsequent salt formation with nicotinic acid.

Synthesis Pathway

The primary synthesis route involves three main stages:

- Formation of the Chlorohydrin Intermediate: Epichlorohydrin is reacted with N-methylethanolamine to produce 1-chloro-3-(N-methyl-N-2-hydroxyethylamino)-2-propanol.
- Condensation with Theophylline: The chlorohydrin intermediate is then condensed with theophylline to form the xanthinol base, 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione.
- Salt Formation and Purification: The crude xanthinol base is reacted with nicotinic acid to form the **Xanthinol Nicotinate** salt, which is then purified by recrystallization.[3]

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of 1-chloro-3-(N-methyl-N-2-hydroxyethylamino)-2-propanol

- In a reaction vessel equipped with a stirrer and cooling bath, dissolve 740 parts by weight of epichlorohydrin in 200 parts by volume of isopropyl alcohol.[4]
- Cool the solution to 15-20°C.[4]
- Slowly add 600 parts by weight of N-methylethanolamine to the stirred solution over a period of approximately 3 hours, maintaining the temperature between 15-20°C using the cooling bath.[4]
- After the addition is complete, continue stirring for 1 hour at 25°C. The reaction is complete when no more heat is generated.[4]
- The resulting solution of the intermediate in isopropyl alcohol is a colorless, viscous liquid and can be used in the next step without further purification.[4]

Step 2: Synthesis of Crude **Xanthinol Nicotinate**

- Prepare a solution of the chloropropane intermediate from Step 1 and react it with theophylline and nicotinic acid.[3]
- The solvent used for this reaction is absolute ethyl alcohol.[3]
- The reaction mixture is heated to synthesize the crude **Xanthinol Nicotinate**. [3]

Step 3: Purification (Recrystallization)

- Transfer the crude **Xanthinol Nicotinate** product to a three-necked flask.
- Add 90% ethanol (e.g., 500 mL for a certain batch size) and heat the mixture under reflux with stirring until the solid is completely dissolved.[\[3\]](#)
- Slightly cool the solution and add 2% activated charcoal.[\[3\]](#)
- Continue to heat under reflux for 30 minutes for decolorization.[\[3\]](#)
- Filter the hot solution to remove the activated charcoal.
- Cool the filtrate in an ice-water bath to 5°C to induce crystallization.[\[3\]](#)
- White crystals of **Xanthinol Nicotinate** will separate out.[\[3\]](#)
- Collect the crystals by filtration and wash them with cold 90% ethanol.[\[3\]](#)
- Dry the purified product under vacuum at 80°C for 2 hours.[\[3\]](#) This process can yield a product with a purity of over 93%.[\[3\]](#)

Chemical Characterization

The identity and purity of synthesized **Xanthinol Nicotinate** are confirmed through various analytical techniques.

Physical and Chemical Properties

The key physical and chemical properties of **Xanthinol Nicotinate** are summarized in the table below.

Property	Value	Citations
Appearance	White or yellowish-white crystalline powder	[4] [5] [6]
Molecular Formula	C ₁₉ H ₂₆ N ₆ O ₆	[5] [7]
Molecular Weight	434.45 g/mol	[5] [6] [7]
Melting Point	178 - 184°C	[1] [5]
Solubility	Freely soluble in water; slightly soluble in ethanol	[5] [8]
IUPAC Name	7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid	[7] [9]
CAS Number	437-74-1	[7]

Spectroscopic and Chromatographic Analysis

A summary of common analytical methods for the characterization of **Xanthinol Nicotinate**.

Technique	Method Summary	Expected Results	Citations
UV-Vis Spectroscopy	A solution of the sample is prepared in 0.1 M HCl and the absorbance is measured.	A maximum absorbance (λ_{max}) is observed at approximately 263-272 nm.	[5] [10]
FT-IR Spectroscopy	The sample is analyzed, typically using the KBr pellet method, to identify functional groups.	The spectrum will show characteristic peaks for O-H, C-H, C=O (amide and carboxylic acid), C=N, and C-N bonds.	[9]
NMR Spectroscopy	^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).	The spectra will confirm the proton and carbon environments consistent with the structures of xanthinol and nicotinate.	[4] [7]
Mass Spectrometry	The sample is analyzed by a technique such as GC-MS or LC-MS to determine the molecular weight and fragmentation pattern.	The mass spectrum will show the molecular ion peak corresponding to the xanthinol base and nicotinic acid.	[7] [9] [11]
RP-HPLC	The sample is analyzed on a C18 column with a suitable mobile phase (e.g., methanol:water) and UV detection.	A single major peak at a specific retention time, confirming the purity of the compound.	[5] [12]

Experimental Protocols: Characterization

UV-Vis Spectroscopy Protocol

- Accurately weigh and dissolve a sample of **Xanthinol Nicotinate** in 0.1 M hydrochloric acid to prepare a standard solution (e.g., 10 µg/mL).
- Use 0.1 M HCl as the blank.
- Scan the sample solution in a UV-Vis spectrophotometer over a range of 200-400 nm.
- Record the wavelength of maximum absorbance (λ_{max}).

High-Performance Liquid Chromatography (HPLC) Protocol

- Chromatographic Conditions:
 - Column: Hypersil ODS C18 (250mm × 4.6mm, 5µm).[12]
 - Mobile Phase: Methanol and water containing 0.1% formic acid (50:50, v/v).[12]
 - Flow Rate: 1.0 mL/min.[12]
 - Detection: UV detector at 272 nm.[5]
 - Injection Volume: 20 µL.
- Sample Preparation: Prepare a standard solution of **Xanthinol Nicotinate** in the mobile phase at a concentration of approximately 10 µg/mL.
- Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the area percentage of the principal peak.

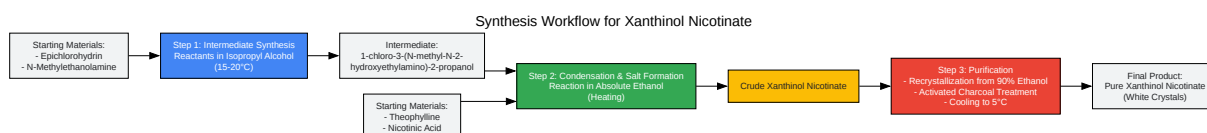
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General)

- Prepare a sample by dissolving approximately 5-10 mg of **Xanthinol Nicotinate** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

- Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
- Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

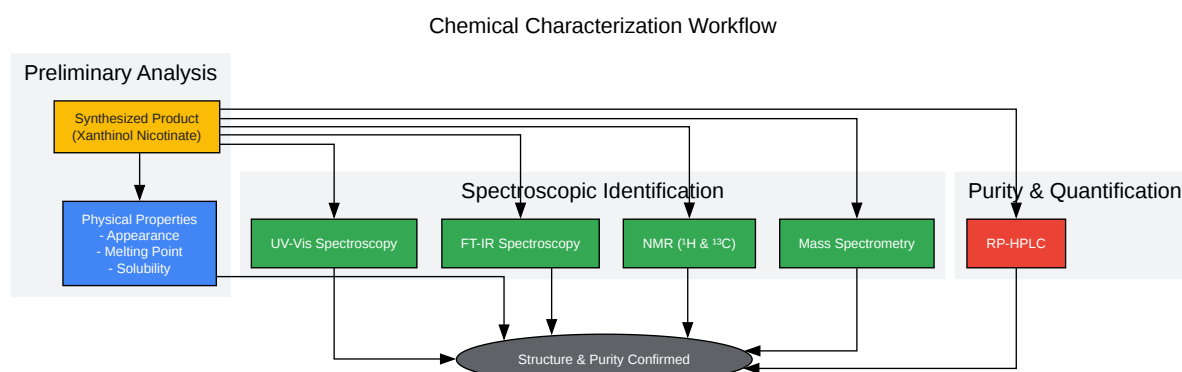
Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows for **Xanthinol Nicotinate**.



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Caption: A flowchart illustrating the multi-step synthesis of **Xanthinol Nicotinate**.



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